4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Description

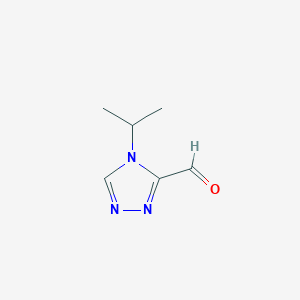

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(2)9-4-7-8-6(9)3-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWMDMMESWEKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556310-54-3 | |

| Record name | 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its triazole ring is a key structural motif in many biologically active molecules. Biology: Triazoles are known to exhibit antimicrobial properties, and this compound is studied for its potential use in developing new antibiotics and antifungal agents. Medicine: Research is ongoing to explore the compound's potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is crucial in catalytic processes and enzyme inhibition. The formyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations:

Reactivity: The carbaldehyde group enables nucleophilic additions or condensations, as seen in , where aldehydes form thiosemicarbazones .

Biological Activity Trends: Antimicrobial Activity: Thiol- or thioether-substituted triazoles (e.g., 3-mercapto derivatives) show strong inhibition against Candida albicans and Escherichia coli , likely due to thiol-disulfide interactions with microbial enzymes. Neuraminidase Inhibition: Triazoles with bulky aromatic substituents (e.g., benzylideneamino groups) exhibit potent neuraminidase inhibition, critical for antiviral applications . Anticonvulsant Activity: Alkoxy and aryloxy substituents enhance CNS penetration, as seen in compound 5f (ED₅₀ = 37.3 mg/kg), which outperforms carbamazepine in protective index (PI = 11.3 vs. 6.4) .

Synthetic Flexibility: The target compound’s carbaldehyde is amenable to derivatization, similar to 4-amino-4H-1,2,4-triazoles in , which form Schiff bases with aldehydes for antioxidant applications . Microwave-assisted synthesis (e.g., in ) is a scalable method for triazole derivatives with morpholine or pyridylthio groups .

Biological Activity

4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a member of the triazole family, characterized by its unique chemical structure that includes an isopropyl group and a formyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H9N3O

- Molecular Weight : 139.16 g/mol

- CAS Number : 1556310-54-3

The structure of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde can be represented as follows:

Synthesis

The synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. The presence of the isopropyl group significantly influences its reactivity and biological properties. Various synthetic methods have been explored to optimize yield and purity.

Antimicrobial Properties

Triazoles are well-known for their antimicrobial activities. Research has shown that derivatives of triazoles exhibit effectiveness against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Studies indicate that 4-(propan-2-yl)-4H-1,2,4-triazole derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound has shown promise in inhibiting fungal pathogens, making it a candidate for agricultural applications as a fungicide.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Findings : The compound exhibited selective cytotoxicity towards cancer cells with minimal toxicity to normal cells. Notably, some derivatives showed enhanced anticancer activity compared to standard treatments.

Anti-inflammatory Effects

The influence of 4-(propan-2-yl)-4H-1,2,4-triazole derivatives on cytokine release has been investigated:

- Cytokines Measured : TNF-α (Tumor Necrosis Factor-alpha), IL-6 (Interleukin-6), and IL-10 (Interleukin-10).

- Results : Certain derivatives demonstrated significant modulation of cytokine levels, indicating potential as anti-inflammatory agents.

Case Studies

Q & A

Q. What are the established synthetic routes for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde?

The compound can be synthesized via condensation reactions involving triazole precursors and aldehydes. A common method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternative routes may utilize Vilsmeier–Haack formylation or cyclization of hydrazine derivatives with carbonyl-containing intermediates, often requiring catalysts like palladium or copper in solvents such as DMF .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy : To confirm the carbaldehyde proton (δ ~9.5–10 ppm) and propan-2-yl group (δ ~1.2–1.4 ppm for methyl groups).

- X-ray crystallography : For unambiguous structural determination (e.g., as demonstrated for analogous pyrazole-carbaldehyde derivatives) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

- FTIR : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and triazole ring vibrations .

Q. What are the typical reactivity patterns of the carbaldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and condensations (e.g., Knoevenagel reactions). It can also participate in cycloadditions or act as an electrophilic site for functionalization, enabling the synthesis of heterocyclic hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Transition metals (e.g., Pd/Cu) improve cyclization efficiency in DMF or toluene .

- Solvent selection : Polar aprotic solvents enhance reactivity, while ethanol/glacial acetic acid mixtures minimize side reactions .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks.

- Work-up protocols : Gradient recrystallization or column chromatography ensures purity (>95%) .

Q. How to resolve contradictions in spectral data for structurally similar triazole derivatives?

- Comparative analysis : Cross-reference NMR/IR data with structurally validated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .

- Computational validation : Use DFT calculations to predict spectral profiles and compare with experimental results .

- Crystallographic confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What methodologies are recommended for evaluating biological activity?

- In vitro assays : Test antimicrobial activity via agar diffusion (MIC/MBC protocols) or cytotoxicity using MTT assays against cancer cell lines .

- Enzyme inhibition studies : Screen against targets like COX-2 or acetylcholinesterase using fluorometric/colorimetric kits.

- Structure-activity relationship (SAR) : Modify the propan-2-yl or carbaldehyde groups and correlate changes with bioactivity .

Q. How can computational tools aid in studying this compound’s properties?

- Molecular docking : Predict binding affinities to biological targets (e.g., using AutoDock Vina).

- ADMET profiling : Use SwissADME or ADMETLab to assess pharmacokinetic properties .

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What are the stability considerations under varying experimental conditions?

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (typically >200°C).

- Photostability : Store in amber vials to prevent aldehyde oxidation under UV light.

- pH sensitivity : The triazole ring may hydrolyze under strongly acidic/basic conditions; buffer solutions (pH 6–8) are recommended for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.